An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Aminoethoxy)ethanol (CAS No. 929-06-6)
Abstract: This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, applications, and safety considerations for 2-(2-aminoethoxy)ethanol (CAS No. 929-06-6), also known as Diglycolamine® (DGA®). This document is intended for researchers, scientists, and professionals in drug development and other relevant industries who utilize or are investigating this versatile aminoalcohol. Note: The initial query for CAS number 22766-67-2 did not yield specific results; the information herein pertains to the structurally related and commercially significant compound 2-(2-aminoethoxy)ethanol.
Introduction and Chemical Identity
2-(2-Aminoethoxy)ethanol is a valuable organic compound characterized by the presence of both a primary amine and a primary alcohol functional group, connected by an ether linkage. This unique structure imparts a versatile range of chemical and physical properties, making it a crucial intermediate and functional component in numerous applications. It is a colorless to slightly yellow, viscous liquid with a mild amine-like odor.[1][2]
Molecular Structure:
Caption: Chemical structure of 2-(2-aminoethoxy)ethanol.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 929-06-6 |
| Molecular Formula | C4H11NO2 |
| Molecular Weight | 105.14 g/mol [3] |
| IUPAC Name | 2-(2-aminoethoxy)ethanol[3] |
| Synonyms | Diglycolamine (DGA), Diethylene Glycol Amine, 2-Aminoethoxyethanol[4][5][6] |
Physicochemical Properties
The combination of amine, alcohol, and ether functionalities dictates the physicochemical behavior of 2-(2-aminoethoxy)ethanol, influencing its solubility, reactivity, and thermal properties.
Table 2: Key Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless to yellowish, slightly viscous liquid | [1][2][7] |
| Odor | Mild amine-like, faint fish-like | [1][3][8] |
| Melting Point | -12.5 °C to -10 °C | [2][4] |
| Boiling Point | 218-224 °C | [4] |
| Density | 1.05 - 1.06 g/cm³ at 20 °C | [2][4] |
| Flash Point | >110 °C (>230 °F) | [4] |
| Vapor Pressure | <0.1 hPa at 20 °C | [4] |
| Water Solubility | Miscible in all proportions | [1][4][7] |
| logP | -1.89 at 25 °C | [4] |
| pKa | 14.37 ± 0.10 (Predicted) | [4] |
| pH | 10.2 (10 g/L solution at 20 °C) | [4] |
| Refractive Index | n20/D 1.460 | [4] |
Solubility Profile: 2-(2-Aminoethoxy)ethanol is miscible with water, alcohols, and aromatic hydrocarbons.[1] However, it demonstrates relative immiscibility with aliphatic hydrocarbons and ethyl ether.[1] This broad solubility makes it an effective solvent and coupling agent in diverse formulations.
Reactivity and Stability
Chemical Stability: 2-(2-aminoethoxy)ethanol is a stable compound under standard conditions.[4] It is, however, sensitive to air and can react with carbon dioxide.[4]
Reactivity Profile: As an aminoalcohol, it exhibits reactivity characteristic of both amines and alcohols.
-
Reaction with Acids: It neutralizes acids in exothermic reactions to form salts and water.[4][9]
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[4][9]
-
Reaction with Reducing Agents: In combination with strong reducing agents such as hydrides, it can generate flammable gaseous hydrogen.[4][9]
Synthesis Methodologies
Several synthetic routes to 2-(2-aminoethoxy)ethanol have been developed, primarily focusing on the amination of diethylene glycol or related precursors.
A. Catalytic Amination of Diethylene Glycol
This industrial method involves the reaction of diethylene glycol (DEG) with ammonia in the presence of a catalyst.
Experimental Protocol:
-
A catalyst, typically a metal or metal oxide (e.g., Cobalt Oxide on Kieselguhr) supported on silica or alumina, is charged into a tubular reactor.[8]
-
The catalyst is reduced, for instance, at 200°C under a hydrogen flow.[8]
-
Diethylene glycol and ammonia are fed into the reactor in a downflow mode, along with hydrogen gas.[8]
-
The reaction is carried out at elevated temperatures (100-300°C) and pressures (10-260 Bar).[8]
-
The ratio of 2-(2-aminoethoxy)ethanol to byproducts like morpholine can be controlled by adjusting the catalyst and reaction conditions.[8]
Caption: Catalytic amination of diethylene glycol.
B. Multi-step Synthesis from Diethylene Glycol
An alternative laboratory-scale synthesis involves the conversion of diethylene glycol to an intermediate that is subsequently converted to the final product.
Experimental Protocol:
-
Formation of 5-tosyloxy-3-oxapentanol: Diethylene glycol is reacted with p-toluenesulfonyl chloride.[10]
-
Production of 2-(2-phthalimidoethoxy)ethanol: The resulting 5-tosyloxy-3-oxapentanol is reacted with potassium phthalate.[10]
-
Conversion to 2-(2-aminoethoxy)ethanol: The phthalimido-protected intermediate is then reacted with hydrazine monohydrate to yield 2-(2-aminoethoxy)ethanol.[10]
-
Purification: The final product can be purified using column chromatography.[10]
Applications in Research and Industry
The versatile nature of 2-(2-aminoethoxy)ethanol lends it to a wide array of applications:
-
Gas Treating: It is extensively used in gas refining to remove acidic gases like carbon dioxide (CO2) and hydrogen sulfide (H2S).[1][4][7]
-
Bioconjugation: It serves as a spacer or linker in the synthesis of bioconjugate materials for applications like drug delivery and protein labeling.[4]
-
Electronics: It is a component in stripper solutions for photoresist applications.[1][7]
-
Metalworking: It is used in coolants and lubricants for metalworking applications.[2][7]
-
Chemical Intermediate: It is a precursor in the synthesis of foam stabilizers, wetting and emulsifying agents, surfactants, and colorants.[1][4][7]
-
Personal Care: It is used in the formulation of personal care products and amides.[1]
Safety and Handling
Hazard Classification: 2-(2-Aminoethoxy)ethanol is classified as a corrosive substance.[5][11] It can cause severe skin burns and eye damage.[5][12] Inhalation may cause irritation to the nose, throat, and lungs, with higher exposures potentially leading to pulmonary edema.[11]
Handling Precautions:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[12][13]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[5][12]
-
Storage: Store in a dry, cool, and well-ventilated place in tightly closed containers.[13] Keep away from incompatible materials.[5]
First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids, and seek immediate medical attention.[5][12]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of water for at least 15 minutes. Seek immediate medical attention.[5][12]
-
Inhalation: Remove the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[12][13]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12][13]
Conclusion
2-(2-Aminoethoxy)ethanol is a multifunctional chemical with a well-characterized profile of physicochemical properties. Its utility spans numerous industrial and research sectors, driven by its unique combination of amine, alcohol, and ether functionalities. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective and responsible use.
References
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2-(2-AMINOETHOXY)ETHANOL. Ataman Kimya. [Link]
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Scheme 2. Synthesis of 2-(2-aminoethoxy)-ethanol based 5′-amino... ResearchGate. [Link]
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2-(2-Aminoethoxy) Ethanol ADEG, Technical Grade, Liquid, Bulk. Univar Solutions. [Link]
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0073 - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
- US20210040029A1 - Synthesis of 2-(2-aminoethoxy) ethanol.
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2-(2-AMINOETHOXY)ETHANOL. Ataman Kimya. [Link]
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2-(2-aminoethoxy) ethanol, 929-06-6. The Good Scents Company. [Link]
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Diglycolamine | C4H11NO2 | CID 13578. PubChem - NIH. [Link]
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